Bzl-ile-ome hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

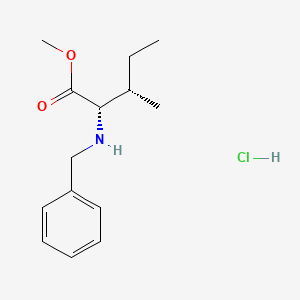

methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t11-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDYRSTYILRYKY-JZKFLRDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride, a valuable building block in peptide synthesis and drug development.[1] The synthesis is typically achieved through a two-step process commencing with the esterification of L-isoleucine to its methyl ester hydrochloride, followed by the N-benzylation of the amino group via reductive amination. This document outlines detailed experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

I. Overview of the Synthetic Pathway

The synthesis of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is efficiently carried out in two primary stages:

-

Esterification: The carboxylic acid group of L-isoleucine is converted to a methyl ester in the presence of an acid catalyst. This protects the carboxylic acid and increases the solubility of the amino acid in organic solvents.

-

N-Benzylation: The primary amino group of the L-isoleucine methyl ester is benzylated through reductive amination. This involves the reaction with benzaldehyde to form an intermediate imine, which is subsequently reduced to the secondary amine.

Caption: Overall synthetic workflow for N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.

II. Experimental Protocols

A. Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride

This procedure details the esterification of L-isoleucine using thionyl chloride in methanol, a method known for its high efficiency.

Materials:

-

L-Isoleucine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Under ice bath conditions, slowly add 1 mL of thionyl chloride (SOCl₂) dropwise to 5 mL of cooled, anhydrous methanol with stirring.

-

After 30 minutes of stirring, add 1.01 g (8.55 mmol) of L-isoleucine to the mixture.

-

Allow the reaction to proceed with stirring overnight at room temperature.

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

The resulting residue can be purified by recrystallization from methanol/ether to yield the product as a colorless, oily crystalline solid.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | L-Isoleucine | N/A |

| Reagents | Thionyl chloride, Methanol | N/A |

| Yield | 98.8% | N/A |

| Product | L-Isoleucine Methyl Ester HCl | N/A |

B. Step 2: Synthesis of N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride

This protocol describes the N-benzylation of L-isoleucine methyl ester hydrochloride via reductive amination with benzaldehyde and sodium cyanoborohydride.

Materials:

-

L-Isoleucine methyl ester hydrochloride

-

Benzaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Molecular sieves (4 Å)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of L-isoleucine methyl ester hydrochloride (1 equivalent) in anhydrous methanol, add powdered 4 Å molecular sieves.

-

Add benzaldehyde (1 equivalent) to the suspension.

-

After stirring for a short period to allow for imine formation, add sodium cyanoborohydride (NaBH₃CN) (1 equivalent) portion-wise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by adding a 6 N HCl solution and stir for 1 hour.

-

Adjust the pH to 14 using an 8 N NaOH solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be purified by column chromatography or recrystallization to yield N-alpha-Benzyl-L-isoleucine methyl ester.

-

To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of methanol and add a methanolic HCl solution. The product will precipitate and can be collected by filtration.

Caption: Reductive amination reaction pathway.

III. Quantitative Data for N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride

The following table summarizes the key physical and chemical properties of the final product.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | N/A |

| Molecular Weight | 271.82 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

| Melting Point | 176-182 °C | N/A |

| Purity (HPLC) | ≥ 99% | N/A |

| Optical Rotation | [a]D²⁰ = +26 ± 2º (c=1 in MeOH) | N/A |

IV. Conclusion

The synthesis of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is a well-established process that can be reliably performed in a laboratory setting. The two-step approach involving esterification followed by reductive amination provides a high-purity product suitable for applications in pharmaceutical and biochemical research. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

Bzl-ile-ome hcl mechanism of action in peptide coupling

An In-Depth Technical Guide on the Role of Nα-Benzoyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl) in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

Nα-Benzoyl-L-isoleucine methyl ester hydrochloride (this compound) is not a peptide coupling reagent. Instead, it is a protected amino acid derivative used as a building block in peptide synthesis. In this context, "protected" means that its reactive amino and carboxyl groups are temporarily masked to prevent unwanted side reactions during the formation of a peptide bond.[1][2] This guide elucidates the function of its protecting groups and its role within the broader mechanism of peptide bond formation, facilitated by standard coupling reagents.

The structure of this compound consists of the amino acid L-isoleucine with its alpha-amino group protected by a benzoyl (Bzl) group and its carboxyl group protected as a methyl ester (OMe). The hydrochloride (HCl) salt improves its stability and handling properties.

The Critical Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the controlled, sequential formation of amide bonds is paramount. Without protecting groups, a simple attempt to couple two amino acids would result in a mixture of products, including dipeptides, polypeptides, and self-coupled products.[2] Protecting groups ensure that only the desired carboxyl group reacts with the desired amino group.[1]

N-Terminal Protection: The Benzoyl (Bzl) Group

The N-benzoyl group is an acyl-type protecting group for the alpha-amino functionality of the isoleucine. Its primary function is to decrease the nucleophilicity of the amino group, thereby preventing it from reacting with an activated carboxyl group of another amino acid. This ensures that the amino acid can only participate in the coupling reaction via its carboxyl end. While historically significant, the benzoyl group is less common in modern solid-phase peptide synthesis (SPPS) due to the harsh conditions typically required for its removal (e.g., strong acid or base hydrolysis), which can compromise the integrity of the growing peptide chain. It finds more utility in solution-phase synthesis.

C-Terminal Protection: The Methyl Ester (OMe) Group

The C-terminal carboxyl group of isoleucine is protected as a methyl ester. This prevents the carboxyl group from being activated by a coupling reagent and reacting with the amino group of another amino acid molecule.[3] To participate in a coupling reaction as the C-terminal component, this methyl ester must first be deprotected (saponified) to regenerate the carboxylic acid. This carboxylic acid can then be activated by a coupling reagent.[3] Alternatively, if the N-benzoyl group is removed, the free amine can react with an incoming activated amino acid, making the this compound derivative the N-terminal residue of a new peptide chain.

The Hydrochloride Salt

The presence of the hydrochloride salt indicates that the molecule is protonated, typically at the nitrogen of the benzoyl amide, although it primarily serves to make the compound a stable, crystalline solid that is easier to handle and store.

General Mechanism of Peptide Coupling

Peptide coupling is the process of forming a peptide (amide) bond between two amino acids.[4][5] This reaction involves the activation of a carboxyl group to make it more susceptible to nucleophilic attack by an amino group.[6][7]

Let's consider a scenario where this compound is used to provide the N-terminal residue. First, the methyl ester must be hydrolyzed (saponified) to yield N-Benzoyl-L-isoleucine (Bzl-Ile-OH). This free carboxylic acid can then be coupled with another C-terminally protected amino acid (e.g., H-Ala-OR').

The general workflow is as follows:

Mechanisms with Common Coupling Reagents

The critical step in peptide coupling is the activation of the carboxylic acid. This is achieved using a variety of coupling reagents, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.[4]

Carbodiimide-Mediated Coupling (e.g., DCC)

N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent.[6][8] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then attacked by the nucleophilic amino group of the second amino acid.

A major side reaction is the formation of a stable N-acylurea, which terminates the reaction.[4] To suppress this and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) are often used.[1][4] HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[10]

Phosphonium Salt-Mediated Coupling (e.g., PyBOP)

Phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents.[11] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the phosphonium center of PyBOP, leading to the formation of a benzotriazolyl active ester (OBt ester). This active ester then reacts with the amine to form the peptide bond. Phosphonium reagents are known for high coupling rates and low racemization, and they do not cause the guanidinylation side reaction seen with aminium salts.[11]

Aminium/Uronium Salt-Mediated Coupling (e.g., HBTU)

Aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) function similarly to phosphonium salts.[12] In the presence of a base (DIPEA), HBTU reacts with the deprotonated carboxylic acid to form the same HOBt-activated ester.[12] This active ester subsequently reacts with the amine component. While very effective, aminium reagents can react with the free N-terminus of the peptide chain in a side reaction known as guanidinylation, which terminates the chain.[11]

Data Presentation: Comparison of Coupling Reagent Classes

| Reagent Class | Examples | Advantages | Disadvantages | Typical Additives |

| Carbodiimides | DCC, EDC | Inexpensive, widely used in solution and solid phase.[4] | Lower reaction rates, high risk of racemization, N-acylurea formation, DCC byproduct (DCU) is poorly soluble.[1][4] | HOBt, HOAt, OxymaPure® |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization, stable, no guanidinylation side reaction, suitable for difficult couplings.[4][11] | More expensive, byproducts can be difficult to remove. | None required, but base (e.g., DIPEA) is necessary. |

| Aminium (Uronium) Salts | HBTU, HATU, HCTU | Very fast reaction rates, high yields, easy to use.[4] | Can cause guanidinylation of the N-terminus, less stable in solution than phosphonium salts.[11] | None required, but base (e.g., DIPEA) is necessary. |

Experimental Protocols

The following are generalized protocols for the saponification of the methyl ester and a subsequent peptide coupling reaction in solution phase.

Protocol: Saponification of this compound

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as methanol/water or THF/water.

-

Basification: Cool the solution in an ice bath (0 °C). Add a solution of sodium hydroxide or lithium hydroxide (e.g., 1.1 equivalents of 1M NaOH (aq)) dropwise while stirring.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully neutralize the mixture with a mild acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extraction: Extract the product (Bzl-Ile-OH) into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by crystallization or chromatography if necessary.

Protocol: General Peptide Coupling using Bzl-Ile-OH

-

Dissolution: Dissolve the C-terminally protected amino acid (H-AA₂-OR', 1 equivalent) and Bzl-Ile-OH (1.1 equivalents) in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Coupling Reagent:

-

For DCC/HOBt: Add HOBt (1.2 equivalents) to the solution. Cool the mixture to 0 °C and then add DCC (1.1 equivalents).

-

For PyBOP/DIPEA: Add the coupling reagent PyBOP (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) to the solution at room temperature or 0 °C.

-

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir overnight.

-

Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Work-up:

-

For DCC: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.

-

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude protected dipeptide by column chromatography or crystallization.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Bot Detection [iris-biotech.de]

- 12. m.youtube.com [m.youtube.com]

The Strategic Role of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride in Synthetic Organic Chemistry: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl) in modern synthetic organic chemistry. This document outlines its core functions, provides detailed experimental protocols for its use, and presents key data in a structured format.

Introduction: A Versatile Building Block for Complex Molecules

N-α-Benzyl-L-isoleucine methyl ester hydrochloride (this compound) is a chiral amino acid derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of peptide chemistry and drug discovery. Its unique structure, featuring a benzyl group on the alpha-amino nitrogen and a methyl ester protecting the carboxyl group, imparts desirable properties such as increased stability and solubility, making it an invaluable tool for synthetic chemists.

This technical guide will delve into the multifaceted roles of this compound, providing a detailed overview of its applications, experimental methodologies for its use, and a summary of relevant quantitative data.

Core Applications in Synthetic Organic Chemistry

The primary application of this compound lies in its role as a versatile intermediate in the synthesis of peptides and peptidomimetics. The benzyl group serves as a stable protecting group for the secondary amine, preventing unwanted side reactions during peptide coupling steps. This protection is robust under various reaction conditions but can be removed through catalytic hydrogenation. The methyl ester provides temporary protection for the carboxylic acid, which can be readily hydrolyzed to allow for subsequent amide bond formation.

Beyond its role as a protected amino acid, the N-benzyl group can also influence the conformational properties of the resulting peptide, potentially inducing specific secondary structures. This makes this compound a valuable tool in the design of peptides with defined three-dimensional shapes, which is often critical for their biological activity.

Quantitative Data: Performance in Dipeptide Synthesis

While specific yield and purity data for reactions directly involving this compound are not extensively documented in publicly available literature, data from analogous microwave-assisted, solvent-free dipeptide syntheses provide valuable insights into the expected efficiency of coupling reactions with similar isoleucine methyl ester derivatives. The following table summarizes the High-Performance Liquid Chromatography (HPLC) purity of various Boc-protected dipeptides synthesized with isoleucine methyl ester (Ile-OMe).

| Dipeptide Product | HPLC Purity (%)[1] |

| Boc-Trp-Ile-OMe | 95.1 |

| Boc-Met-Ile-OMe | 97.9 |

| Boc-Ser(Bzl)-Ile-OMe | 96.1 |

Note: This data is for the synthesis of related dipeptides and should be considered indicative of the potential purity achievable in similar synthetic routes involving this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-benzylated amino acid esters and their subsequent use in peptide coupling reactions. These protocols are based on established procedures for analogous compounds and can be adapted for the specific use of this compound.

Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester from L-Isoleucine Methyl Ester Hydrochloride

This protocol outlines a two-step reductive amination process to synthesize the target compound.

Step 1: Schiff Base Formation

-

Suspend L-isoleucine methyl ester hydrochloride (1 equivalent) and anhydrous magnesium sulfate in dry tetrahydrofuran (THF) under an argon atmosphere at 0°C.

-

Add benzaldehyde (2 equivalents) and triethylamine (1 equivalent) sequentially to the suspension.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to yield the crude Schiff base.

Step 2: Reduction of the Schiff Base

-

Dissolve the crude Schiff base in dry methanol under an argon atmosphere and cool to 0°C.

-

Add sodium borohydride (NaBH4) portion-wise to the solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-α-Benzyl-L-isoleucine methyl ester.

-

The hydrochloride salt can be prepared by treating a solution of the free base in diethyl ether with a solution of HCl in diethyl ether.

Dipeptide Synthesis via Amide Coupling

This protocol describes a general procedure for the coupling of an N-protected amino acid with an amino acid methyl ester, which can be adapted for the use of this compound after removal of the N-benzyl group or for coupling with another amino acid. For this example, we will illustrate the coupling of an N-Boc-protected amino acid with a deprotected amino acid methyl ester.

-

Dissolve the N-Boc-protected amino acid (1 equivalent), the deprotected amino acid methyl ester hydrochloride (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in dry chloroform (CHCl3) under a nitrogen atmosphere at 0°C.

-

Add triethylamine (Et3N) (8 equivalents) to the mixture.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 20 hours.

-

Dilute the reaction mixture with chloroform and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography on silica gel.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Caption: Synthetic workflow for the preparation of N-α-Benzyl-L-isoleucine Methyl Ester and its subsequent use in dipeptide synthesis.

References

An In-depth Technical Guide to Bzl-ile-ome HCl: Discovery and Historical Context

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Benzyl-L-isoleucine methyl ester hydrochloride, abbreviated as Bzl-ile-ome HCl, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and biochemical research. Its unique structure, incorporating a benzyl group for increased stability and altered lipophilicity, and a methyl ester for carboxyl protection, renders it a valuable building block for the creation of complex peptides and novel therapeutic agents. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies associated with this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its synthetic pathways.

Introduction and Historical Context

The development of this compound is not marked by a single, seminal discovery but rather by the gradual evolution of techniques in peptide chemistry. The core of its structure lies in the N-alkylation and C-terminal esterification of the natural amino acid L-isoleucine. The foundational methods for these transformations were established in the early to mid-20th century.

The Fischer esterification , first described by Emil Fischer and Arthur Speier in 1895, provided a direct method to convert carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. This reaction became a cornerstone for the protection of the carboxyl group of amino acids, a critical step in controlled peptide synthesis.

The introduction of the N-benzyl group, a form of N-alkylation, gained prominence as a method to introduce a stable, bulky group that could influence the conformational properties of peptides. A key method for this transformation is reductive amination . This one-pot reaction involves the formation of an imine or iminium ion from an amine (the amino acid ester) and a carbonyl compound (benzaldehyde), which is then reduced in situ to the corresponding secondary amine. The use of mild reducing agents like sodium cyanoborohydride has made this a highly effective method for N-alkylation in modern organic synthesis.

Physicochemical Properties

The quantitative data available for N-Benzyl-L-isoleucine methyl ester hydrochloride is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |

| Molecular Weight | 271.82 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 176-182 °C | [1] |

| Optical Rotation ([α]D²⁰) | +26 ± 2º (c=1 in MeOH) | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| CAS Number | 209325-69-9, 402929-56-0 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process starting from the commercially available amino acid L-isoleucine. The first step is the esterification of the carboxylic acid, followed by the N-benzylation of the resulting amino acid ester.

Step 1: Esterification of L-isoleucine to L-isoleucine Methyl Ester Hydrochloride

The methyl ester of L-isoleucine is prepared to protect the carboxylic acid functionality during the subsequent N-alkylation step. A common and efficient method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol.[2][3]

Experimental Protocol:

-

Suspend L-isoleucine (1 equivalent) in methanol.

-

Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the suspension with stirring.

-

Continue stirring the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield L-isoleucine methyl ester hydrochloride as a solid. This product is often used in the next step without further purification.[3]

Step 2: N-benzylation via Reductive Amination

The N-benzyl group is introduced via reductive amination of the L-isoleucine methyl ester with benzaldehyde. This reaction forms a secondary amine.

Experimental Protocol:

-

Dissolve L-isoleucine methyl ester hydrochloride (1 equivalent) and benzaldehyde (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

If starting from the hydrochloride salt, a base such as triethylamine (1 equivalent) may be added to neutralize the salt.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), to the solution. The addition of a catalytic amount of acetic acid can accelerate imine formation.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried to yield N-benzyl-L-isoleucine methyl ester hydrochloride.

Synthetic Workflows (Graphviz)

The synthetic pathways described above can be visualized as follows:

Caption: Synthetic workflow for this compound.

Applications in Research and Development

N-Benzyl-L-isoleucine methyl ester hydrochloride serves as a crucial building block in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It is incorporated into peptide chains to create analogues of biologically active peptides. The benzyl group can impart increased resistance to enzymatic degradation and modulate the pharmacological properties of the resulting peptide.[1]

-

Drug Development: This compound is utilized in medicinal chemistry to design and synthesize novel drug candidates. Its unique structure can be exploited to optimize binding to biological targets such as enzymes and receptors.[1]

-

Biochemical Research: this compound is used in studies of protein folding and protein-protein interactions. The modified amino acid can serve as a probe to understand the structural and functional roles of specific residues in proteins.[1]

Conclusion

N-Benzyl-L-isoleucine methyl ester hydrochloride is a testament to the power of fundamental organic reactions in creating specialized molecules for advanced scientific research. While its "discovery" is intertwined with the broader history of peptide chemistry, its utility as a building block is well-established. The synthetic protocols outlined in this guide, based on robust and well-understood chemical transformations, provide a clear path for its preparation and use in the laboratory. As the demand for more sophisticated peptide-based therapeutics and research tools grows, the importance of such modified amino acid derivatives will undoubtedly continue to increase.

References

An In-depth Technical Guide to the Benzyl Protecting Group in N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzyl (Bzl) protecting group as utilized in N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a key building block in peptide synthesis and drug discovery. This document details the role, synthesis, deprotection, and physicochemical properties of this compound, offering valuable insights for professionals in the field.

Introduction to the Benzyl Protecting Group in Peptide Synthesis

In the intricate process of peptide synthesis, the transient masking of reactive functional groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence. The benzyl group (Bzl), a common and robust protecting group for amines, plays a crucial role in this endeavor. Its stability under a range of reaction conditions and its susceptibility to removal under specific, mild conditions make it a valuable tool for synthetic chemists.[1]

This compound is a derivative of the amino acid L-isoleucine where the alpha-amino group is protected by a benzyl group and the carboxylic acid is functionalized as a methyl ester. This modification enhances its utility in synthetic protocols, improving solubility and stability.[2]

Physicochemical and Quantitative Data

A thorough understanding of the physical and chemical properties of this compound and its precursors is essential for its effective application. The following tables summarize key quantitative data for N-α-Benzyl-L-isoleucine methyl ester hydrochloride and its parent amino acid ester.

Table 1: Physicochemical Properties of N-α-Benzyl-L-isoleucine methyl ester hydrochloride [2]

| Property | Value |

| CAS Number | 209325-69-9, 402929-56-0 |

| Molecular Formula | C₁₄H₂₁NO₂·HCl |

| Molecular Weight | 271.82 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 176-182 °C |

| Optical Rotation [α]D²⁰ | +26 ± 2º (c=1 in MeOH) |

| Purity (HPLC) | ≥ 99% |

| Storage Conditions | 2-8 °C |

Table 2: Physicochemical Properties of L-Isoleucine methyl ester hydrochloride [3]

| Property | Value |

| CAS Number | 18598-74-8 |

| Molecular Formula | C₇H₁₅NO₂·HCl |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 96-100 °C |

| Optical Rotation [α]D²⁰ | +27.0 ± 1° (c=2% in H₂O) |

| Purity (Assay) | ≥ 98.0% |

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound are critical for reproducible research and development.

Synthesis of N-α-Benzyl-L-isoleucine methyl ester hydrochloride via Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and provides an effective route to N-alkylated amines from carbonyl compounds.[4] The synthesis of this compound can be achieved through the reductive amination of L-isoleucine methyl ester hydrochloride with benzaldehyde.

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: To a solution of L-isoleucine methyl ester hydrochloride (1.0 equivalent) in methanol, add benzaldehyde (1.0-1.2 equivalents) and a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Workup: Quench the reaction by the slow addition of water. Acidify the mixture with 1N HCl and extract with ethyl acetate to remove any unreacted benzaldehyde and byproducts.

-

Isolation and Purification: Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or a dilute NaOH solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Salt Formation and Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt. The resulting white crystalline powder can be further purified by recrystallization.

Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

The removal of the benzyl protecting group is commonly achieved through catalytic hydrogenolysis, a mild and efficient method that cleaves the C-N bond of the benzyl amine.

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: Dissolve N-α-Benzyl-L-isoleucine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the reaction mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

-

Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield L-isoleucine methyl ester hydrochloride as the final product.

Signaling Pathways and Experimental Workflows

The logical flow of synthesis and deprotection is a critical aspect of utilizing this compound in a multi-step synthetic strategy.

Conclusion

The benzyl protecting group in N-α-Benzyl-L-isoleucine methyl ester hydrochloride offers a stable and reliable means of protecting the amino functionality of isoleucine during complex synthetic sequences. The straightforward methods for its introduction via reductive amination and its clean removal through catalytic hydrogenolysis underscore its utility in modern organic synthesis, particularly in the realms of peptide chemistry and the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important synthetic building block.

References

An In-depth Technical Guide to Bzl-ile-ome HCl (CAS Number 209325-69-9) for Researchers and Drug Development Professionals

Introduction: N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride, commonly referred to as Bzl-ile-ome HCl, is a specialized amino acid derivative with the CAS number 209325-69-9. This compound serves as a critical building block in the field of peptide synthesis, a cornerstone of drug discovery and biochemical research. Its unique structural features, including the N-terminal benzyl protecting group and the C-terminal methyl ester, make it a valuable reagent for the controlled and sequential assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in synthetic methodologies, and its role in the development of biologically active peptides.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory. This data, compiled from various chemical suppliers, provides a summary of its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 209325-69-9 | [1][2] |

| Chemical Formula | C₁₄H₂₁NO₂·HCl | [1] |

| Molecular Weight | 271.79 g/mol | [2] |

| Synonyms | Bzl-L-Ile-OMe*HCl, N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 176-182 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Role in Peptide Synthesis

This compound is primarily utilized as an intermediate in solution-phase and solid-phase peptide synthesis (SPPS). The benzyl group on the alpha-amino group serves as a protecting group, preventing unwanted side reactions during the coupling of the carboxylic acid end of another amino acid. The methyl ester protects the carboxyl group of the isoleucine residue.

The general workflow for incorporating this compound into a peptide sequence involves the deprotection of the N-terminal benzyl group, followed by the coupling of the newly freed amino group with the activated carboxyl group of the next amino acid in the sequence.

General Experimental Workflow: Peptide Coupling

The following diagram illustrates a generalized workflow for a peptide coupling reaction involving an N-protected amino acid and a C-protected amino acid like this compound.

Applications in the Synthesis of Bioactive Peptides

The benzyl and methyl ester protecting groups are compatible with various peptide synthesis strategies, allowing for the creation of complex peptides that may target specific cellular pathways or receptors.

Logical Relationship in Drug Discovery

The use of building blocks like this compound is a fundamental step in the broader context of peptide-based drug discovery. The following diagram illustrates this logical relationship.

Experimental Protocols

Detailed, specific experimental protocols for the use of this compound are typically found within the supplementary information of scientific publications. As no specific publications detailing its use were identified, a general protocol for peptide coupling is provided below. This should be adapted based on the specific amino acids being coupled and the overall synthetic strategy.

General Protocol for Peptide Coupling using a Carbodiimide Reagent:

-

Deprotection (if applicable): If starting with an N-protected amino acid ester, the protecting group must be removed. For this compound, this would typically involve catalytic hydrogenation to remove the benzyl group.

-

Activation: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).

-

Coupling: To the activated amino acid solution, add the deprotected this compound (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrochloride salt.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, filter off any precipitated urea byproduct (in the case of DCC). The crude product is then typically purified using column chromatography on silica gel to yield the protected dipeptide.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific peptide sequences.

Conclusion

N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is a valuable and versatile building block for peptide synthesis. Its protected functional groups allow for the controlled and specific formation of peptide bonds, a critical process in the development of new therapeutics and research tools. While detailed public information on its use in the synthesis of specific, named bioactive compounds is limited, its properties make it a key component in the arsenal of medicinal chemists and peptide scientists. Future research publications will likely provide more concrete examples of its application in the synthesis of novel, biologically active peptides.

References

N-α-Benzyl-L-isoleucine: A Technical Whitepaper on its Core Applications in Synthetic Chemistry and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary studies detailing the specific intrinsic biological activity of N-α-Benzyl-L-isoleucine are not extensively available in the public domain. This technical guide focuses on its well-established role as a synthetic intermediate in the development of therapeutic agents and research compounds.

Executive Summary

N-α-Benzyl-L-isoleucine is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel pharmaceutical agents. The presence of the N-benzyl group offers specific advantages for controlling reactivity during complex synthetic routes. This document provides a comprehensive overview of the synthesis, physicochemical properties, and primary applications of N-α-Benzyl-L-isoleucine, with a focus on its utility for researchers in drug discovery and development. While direct biological activity data for the compound itself is sparse, its incorporation into larger molecules has significant implications for their therapeutic potential.

Physicochemical and Solubility Data

Quantitative data for N-α-Benzyl-L-isoleucine is summarized below. This information is critical for its use in experimental settings, particularly for reaction setup and in vitro screening preparations should the compound be used as a reference or control.

| Property | Value | Citation |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [1] |

| CAS Number | 1859-49-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥99% (typical) | [1] |

| Solubility in DMSO | 9.09 mg/mL (41.08 mM) | [1] |

| In Vivo Solubility (10% DMSO/90% Corn Oil) | ≥ 0.91 mg/mL (4.11 mM) | [1] |

| In Vivo Solubility (10% DMSO/90% SBE-β-CD in saline) | ≥ 0.91 mg/mL (4.11 mM) | [1] |

| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Synthesis and Incorporation into Peptides

N-α-Benzyl-L-isoleucine is primarily utilized as a protected amino acid in peptide synthesis. The benzyl group serves as a protecting group for the amine functional group, preventing unwanted side reactions during peptide bond formation.

General Synthesis of N-α-Benzyl-L-isoleucine

The synthesis of N-α-Benzyl-L-isoleucine can be achieved through reductive amination of the corresponding α-keto acid or via direct N-alkylation of L-isoleucine. A common laboratory-scale method involves the reaction of L-isoleucine with benzaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride.

Experimental Protocol: Incorporation into a Dipeptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a representative method for the incorporation of N-α-Benzyl-L-isoleucine into a simple dipeptide on a solid support.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Ala-Wang resin)

-

N-α-Benzyl-L-isoleucine

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DCM for 30 minutes, followed by washing with DMF (3x).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the alanine residue. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling of N-α-Benzyl-L-isoleucine:

-

Dissolve N-α-Benzyl-L-isoleucine (3 equivalents relative to resin loading) and HBTU (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the N-benzyl group.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Visualizations: Workflows and Hypothetical Pathways

Synthetic Workflow

The following diagram illustrates the general workflow for utilizing N-α-Benzyl-L-isoleucine in solid-phase peptide synthesis.

Caption: General workflow for the synthesis and application of N-α-Benzyl-L-isoleucine in SPPS.

Hypothetical Biological Application

While N-α-Benzyl-L-isoleucine is not known to be a signaling molecule itself, it can be incorporated into peptides designed to interact with specific biological pathways. The diagram below presents a hypothetical scenario where a peptide containing this residue acts as an antagonist to a G-protein coupled receptor (GPCR).

Caption: Hypothetical antagonism of a GPCR signaling pathway by a peptide containing N-α-Benzyl-L-isoleucine.

Conclusion

N-α-Benzyl-L-isoleucine is a valuable synthetic tool for chemists and drug developers. Its primary utility lies in its role as a protected amino acid for the synthesis of peptides and other complex molecules. The benzyl group provides robust protection of the alpha-amino group, which can be readily removed during the final stages of synthesis. While the intrinsic biological activity of N-α-Benzyl-L-isoleucine has not been a major focus of published research, its incorporation into novel chemical entities is a key step in the development of new therapeutics. Future research may yet uncover direct biological roles for this and similar N-alkylated amino acids. The protocols and data presented herein provide a foundational guide for the effective use of N-α-Benzyl-L-isoleucine in a research and development setting.

References

Bzl-Ile-OMe HCl: A Comprehensive Technical Guide for Synthetic Chemists

An In-depth Technical Guide on N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) as a Core Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyl-L-isoleucine methyl ester hydrochloride (this compound) is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery. Its unique structural features, including the N-benzyl protecting group and the methyl ester at the C-terminus, offer distinct advantages in the construction of complex peptide chains and other bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a versatile synthetic intermediate. Detailed experimental protocols and quantitative data are presented to facilitate its effective utilization in the laboratory.

Physicochemical Properties

This compound is a white crystalline powder that is valued for its stability and defined stereochemistry. The presence of the benzyl group on the alpha-amino group provides steric hindrance that can influence the conformational properties of peptides and protect the amine from unwanted side reactions during synthesis.

| Property | Value | Reference |

| Chemical Name | N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride | Chem-Impex |

| Synonyms | This compound | Chem-Impex |

| CAS Number | 209325-69-9 | Chem-Impex |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | Chem-Impex |

| Molecular Weight | 271.82 g/mol | Chem-Impex |

| Appearance | White crystalline powder | Chem-Impex |

| Melting Point | 176-182 °C | Chem-Impex |

| Purity | ≥ 99% (HPLC) | Chem-Impex |

| Optical Rotation | [α]D20 = +26 ± 2º (c=1 in MeOH) | Chem-Impex |

| Storage | 2-8 °C | Iris Biotech GmbH[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available L-isoleucine. The first step involves the esterification of the carboxylic acid, followed by the N-benzylation of the amino group.

Logical Workflow for Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of L-Isoleucine methyl ester hydrochloride

-

To a suspension of L-isoleucine (1 equiv.) in anhydrous methanol at 0 °C, slowly add thionyl chloride (1.2 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The solvent is then removed under reduced pressure to yield L-isoleucine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Reductive Amination)

-

Dissolve L-isoleucine methyl ester hydrochloride (1 equiv.) in anhydrous dichloromethane (DCM).

-

Add benzaldehyde (1.1 equiv.) and triethylamine (1.1 equiv.) to the solution and stir for 1 hour at room temperature to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The purified N-α-Benzyl-L-isoleucine methyl ester is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

The resulting white solid is collected by filtration and dried under vacuum to afford this compound.

Role as a Building Block in Peptide Synthesis

This compound is a valuable building block for the synthesis of peptides. The N-benzyl group serves as a stable protecting group that can be removed under specific conditions, typically through catalytic hydrogenation. The methyl ester protects the C-terminus and can be hydrolyzed to the free carboxylic acid for further coupling reactions.

General Workflow for Dipeptide Synthesis

Experimental Protocol: Dipeptide Synthesis using this compound

Synthesis of Boc-Ala-Bzl-Ile-OMe

-

Dissolve this compound (1 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add N,N-diisopropylethylamine (DIEA) (1.1 equiv.) to neutralize the hydrochloride salt and stir for 15 minutes.

-

In a separate flask, dissolve N-Boc-L-alanine (Boc-Ala-OH) (1 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.1 equiv.) in anhydrous DCM.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) to the Boc-Ala-OH solution at 0 °C and stir for 30 minutes.

-

Add the activated Boc-Ala-OH solution to the solution of the free Bzl-Ile-OMe and allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected dipeptide, Boc-Ala-Bzl-Ile-OMe.

Quantitative Data from a Representative Dipeptide Coupling

| Product | Coupling Reagents | Solvent | Yield (%) | Purity (HPLC) |

| Boc-Ser(Bzl)-Ile-OMe | Not specified | Not specified | Not specified | 96.1% |

| Boc-Met-Ile-OMe | Not specified | Not specified | Not specified | 97.9% |

Data is illustrative and based on similar compounds reported in the literature.

Conclusion

N-α-Benzyl-L-isoleucine methyl ester hydrochloride is a highly valuable and versatile building block for synthetic chemists. Its well-defined structure and physicochemical properties make it an excellent starting material for the synthesis of complex peptides and other chiral molecules. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this compound. As the demand for novel therapeutics and complex organic molecules continues to grow, the importance of such chiral building blocks in enabling innovative research and development is paramount.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Benzyl-Isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl) in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-alkylated amino acids into peptide sequences is a valuable strategy in medicinal chemistry to enhance therapeutic properties such as enzymatic stability, cell permeability, and receptor selectivity. N-benzyl-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a sterically hindered N-alkylated amino acid derivative, presents unique challenges in solid-phase peptide synthesis (SPPS). Standard coupling protocols often result in low yields and incomplete reactions due to the steric hindrance at the secondary amine.

These application notes provide a comprehensive guide to the successful incorporation of this compound and other N-alkylated amino acids in SPPS. We will cover the synthesis of the amino acid derivative, specialized coupling protocols, and a summary of expected efficiencies with various coupling reagents.

Challenges in Incorporating N-Alkylated Amino Acids

The primary challenge in coupling N-alkylated amino acids lies in the reduced nucleophilicity and increased steric bulk of the N-terminal amine. This leads to slower reaction kinetics and incomplete coupling, especially when coupling to another N-alkylated residue.

Caption: Challenges in coupling N-alkylated amino acids.

Synthesis of N-Benzyl-Isoleucine Methyl Ester Hydrochloride (this compound)

A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[1] This procedure can be adapted for the N-benzylated amino acid.

Protocol 3.1: Synthesis of N-Benzyl-Isoleucine Methyl Ester Hydrochloride

-

Dissolution: Suspend N-benzyl-L-isoleucine (1 equivalent) in methanol (10 mL per gram of amino acid).

-

Reaction Initiation: Cool the suspension to 0°C and slowly add trimethylchlorosilane (2 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours until the reaction is complete (monitored by TLC).

-

Work-up: Evaporate the solvent under reduced pressure to yield the crude N-benzyl-L-isoleucine methyl ester hydrochloride.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain the purified product.

Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Alkylated Amino Acids

The successful incorporation of N-alkylated amino acids like this compound requires optimized coupling protocols that overcome the inherent steric hindrance. This typically involves the use of more potent coupling reagents, increased equivalents of reagents, and longer reaction times.

Recommended Coupling Reagents and Conditions

Several coupling reagents have been shown to be effective for coupling sterically hindered N-alkylated amino acids. The choice of reagent can significantly impact the coupling efficiency.

| Coupling Reagent | Additive | Base (Equivalents) | Amino Acid (Equivalents) | Coupling Time (hours) | Reported Efficiency |

| HATU | - | DIPEA (4) | 4 | 2 - 4 | High |

| HCTU | - | DIPEA (4) | 4 | 2 - 4 | High |

| PyAOP | HOAt/Oxyma | DIPEA (4) | 3 - 4 | 2 - 12 | Very High |

| PyBrOP | - | DIPEA (4) | 3 | 2 - 4 | High |

| DIC | HOBt/Oxyma | - | 3 | 4 - 12 | Moderate to High |

Note: The number of equivalents is relative to the resin loading capacity. DIPEA = N,N-Diisopropylethylamine.

General SPPS Workflow for Incorporating N-Alkylated Amino Acids

The following diagram illustrates the key steps in an SPPS cycle for the incorporation of an N-alkylated amino acid.

Caption: SPPS cycle for N-alkylated amino acid incorporation.

Protocol 4.1: Manual SPPS Protocol for Coupling this compound

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

-

Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).

-

Coupling:

-

In a separate vessel, dissolve Fmoc-protected N-benzyl-isoleucine (4 equivalents) and HATU (3.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Monitoring: Perform a Kaiser test to check for the presence of primary amines. Note that N-alkylated amines will not give a positive Kaiser test. A chloranil test can be used to detect secondary amines.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Continue with the next SPPS cycle.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed.

Protocol 5.1: Cleavage from Rink Amide Resin

-

Washing: Wash the resin with DCM (5 times) and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

Conclusion

The incorporation of N-alkylated amino acids such as this compound into peptides is a challenging but achievable goal in SPPS. Success relies on the use of optimized protocols with potent coupling reagents, appropriate reaction conditions, and careful monitoring. The methods outlined in these application notes provide a solid foundation for researchers to successfully synthesize N-alkylated peptides for various applications in drug discovery and development. While consistently high yields can be achieved, it is important to note that loading the first N-alkylated amino acid onto the resin can sometimes result in lower yields.[2][3]

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Isoleucine Benzyl Ester Hydrochloride (Bzl-Ile-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to solution-phase peptide synthesis (SPPS), with a specific focus on the application of L-Isoleucine Benzyl Ester Hydrochloride (Bzl-Ile-OMe HCl) as a C-terminal starting material. Solution-phase synthesis, while a more traditional method, offers significant advantages for the synthesis of short peptides and for instances where purification of intermediates is critical.[1][2] This protocol outlines the fundamental steps of protection, coupling, and deprotection, and provides a generalized experimental procedure for the synthesis of a dipeptide.

Introduction to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis is a classical method for constructing peptides by sequentially adding amino acids in a homogenous reaction mixture.[1][3] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, solution-phase synthesis allows for the isolation and purification of intermediates at each step.[1][4] This characteristic makes it a valuable technique for producing smaller peptides and for optimizing coupling conditions.[1]

The core principles of this methodology revolve around three key stages:

-

Protection: The selective blocking of reactive functional groups (the α-amino group and any reactive side chains) to prevent unwanted side reactions.[2][4]

-

Coupling: The formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, a process often facilitated by a coupling reagent.[5]

-

Deprotection: The removal of the protecting group from the newly added amino acid to allow for the next coupling step.[4]

This iterative process is continued until the desired peptide sequence is assembled.

The Role of this compound

In the context of this protocol, L-Isoleucine Benzyl Ester Hydrochloride (this compound) serves as the C-terminal amino acid. The key features of this starting material are:

-

C-terminal Protection: The carboxyl group of isoleucine is protected as a benzyl ester. This prevents it from reacting during the coupling step and can be removed under specific conditions, typically through hydrogenolysis.[6]

-

Free Amino Group: The amino group is initially in its hydrochloride salt form, which needs to be neutralized to the free amine before it can react with the incoming N-protected amino acid.[4]

Experimental Protocols

The synthesis of a dipeptide, for instance, coupling an N-protected Alanine to Bzl-Ile-OMe, would follow the logical steps outlined below.

References

Applications of Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) in Drug Discovery

Introduction

Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) is a protected amino acid derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its primary application in drug discovery is as a precursor for the synthesis of more complex molecules, including peptides and small molecule therapeutics.[1][2] The presence of the benzyl and methyl ester protecting groups allows for controlled reactions at the N-terminus and C-terminus of the isoleucine scaffold, respectively, facilitating the stepwise construction of target molecules. This document outlines the key applications of this compound in drug discovery, with a focus on its use in the development of novel antifungal agents and its general utility in peptide synthesis.

Key Applications

Synthesis of Novel Antifungal Agents

A significant application of this compound is in the synthesis of N-benzoyl amino esters, a class of compounds that has demonstrated promising antifungal activity. Specifically, N-Benzoyl-L-isoleucine methyl ester, synthesized from this compound, has been evaluated for its efficacy against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[1][3]

Mechanism of Action (Proposed): Molecular docking studies have suggested that N-benzoyl amino esters may exert their antifungal effects by targeting fungal chitinase.[3] Chitinase is a crucial enzyme involved in the degradation and remodeling of chitin, a key component of the fungal cell wall. By inhibiting this enzyme, the compound could disrupt cell wall integrity, leading to fungal cell death. However, this proposed mechanism is based on computational models and awaits experimental validation.

Building Block in Peptide Synthesis

This compound is utilized in both solution-phase and solid-phase peptide synthesis (SPPS) to introduce an isoleucine residue into a growing peptide chain.[2] The benzyl ester provides protection for the carboxylic acid group, which can be removed under specific conditions, such as catalytic hydrogenolysis, that do not affect other protecting groups, allowing for the elongation of the peptide chain. Peptides containing isoleucine are of interest in drug discovery due to the role of this hydrophobic amino acid in molecular recognition and protein-protein interactions. The incorporation of isoleucine can influence the peptide's conformation and its binding affinity to biological targets.

Quantitative Data

The following table summarizes the antifungal activity of N-benzoyl amino esters derived from various amino acids, as reported in the literature. While specific IC50 values for N-Benzoyl-L-isoleucine methyl ester were not provided in the reviewed literature, the percentage of growth inhibition offers a comparative measure of its potential efficacy.

| Compound | Target Fungus | Concentration | Growth Inhibition (%) | Reference |

| N-Benzoyl-L-isoleucine methyl ester | A. fumigatus | Not Specified | Not Specified | [1] |

| N-Benzoyl-D-valine methyl ester | A. fumigatus | Not Specified | High | |

| 4-methoxy-N-benzoyl-D-valine methyl ester | A. fumigatus | Not Specified | 78.2 | |

| N-Benzoyl-L-tryptophan methyl ester | F. temperatum | Not Specified | High | |

| 3,4-dimethoxy-N-benzoyl-L-tryptophan methyl ester | F. temperatum | Not Specified | 78.5 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-L-isoleucine methyl ester

Objective: To synthesize N-Benzoyl-L-isoleucine methyl ester from L-isoleucine.

Materials:

-

L-isoleucine

-

Methanol (MeOH)

-

Trimethylsilyl chloride (TMSCl)

-

Benzoic acid derivative

-

Coupling agents (e.g., DCC, EDC)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Esterification of L-isoleucine:

-

To a solution of L-isoleucine (1 mmol) in methanol (5 mL), add trimethylsilyl chloride (2 mmol).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure to obtain L-isoleucine methyl ester.

-

-

N-Benzoylation:

-

Dissolve the L-isoleucine methyl ester (1 mmol) and a benzoic acid derivative (1 mmol) in dichloromethane (10 mL).

-

Add a suitable coupling agent (e.g., DCC or EDC) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Add 20 mL of CH2Cl2 and 10 mL of saturated aqueous NH4Cl solution to the reaction mixture.

-

Separate the organic layer, and extract the aqueous phase three times with 20 mL of CH2Cl2.

-

Combine the organic fractions, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane-EtOAc gradient (e.g., 80:20) to yield N-Benzoyl-L-isoleucine methyl ester as a white solid.

-

Protocol 2: In Vitro Antifungal Activity Assay

Objective: To evaluate the antifungal activity of N-Benzoyl-L-isoleucine methyl ester against filamentous fungi.

Materials:

-

N-Benzoyl-L-isoleucine methyl ester

-

Fungal strains (Aspergillus fumigatus, Fusarium temperatum)

-

Potato Dextrose Agar (PDA) plates

-

Dimethyl sulfoxide (DMSO)

-

Sterile water

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow the fungal strains on PDA plates at 28°C for 7 days.

-

Prepare a spore suspension by flooding the surface of the agar with sterile water and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

-

-

Antifungal Susceptibility Testing:

-

Dissolve the N-Benzoyl-L-isoleucine methyl ester in DMSO to prepare a stock solution.

-

Incorporate the test compound into molten PDA at a desired final concentration. Use DMSO as a vehicle control.

-

Pour the agar into sterile Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a small volume (e.g., 5 µL) of the fungal spore suspension.

-

Incubate the plates at 28°C for a specified period (e.g., 72 hours).

-

-

Data Analysis:

-

Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculate the percentage of growth inhibition using the following formula:

-

% Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

-

-

Visualizations

Caption: Experimental workflow for the synthesis and antifungal evaluation of N-Benzoyl-L-isoleucine methyl ester.

Caption: Proposed mechanism of antifungal action for N-Benzoyl-L-isoleucine methyl ester.

References

Application Notes and Protocols for the Deprotection of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the deprotection of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) to yield L-isoleucine methyl ester hydrochloride. The primary method described is catalytic hydrogenation, a widely utilized and efficient procedure for the removal of N-benzyl protecting groups. This process is crucial in peptide synthesis and the development of various pharmaceutical intermediates. The protocols provided herein are based on established chemical literature for similar substrates and are intended to serve as a comprehensive guide for laboratory execution.

Introduction

In the field of synthetic organic chemistry, particularly in peptide synthesis and drug discovery, the use of protecting groups is fundamental. The benzyl (Bzl) group is a common and robust protecting group for amines due to its stability under a variety of reaction conditions. Its removal, or deprotection, is typically achieved through catalytic hydrogenation, which cleaves the benzylic C-N bond. The product of the deprotection of this compound is L-isoleucine methyl ester hydrochloride, a valuable chiral building block. This document outlines the standard procedures for this transformation, including catalytic hydrogenation with hydrogen gas and a transfer hydrogenation alternative.

Signaling Pathways and Experimental Workflow

The deprotection of this compound is a key step in a multi-step synthetic pathway. The following diagram illustrates the general workflow for the deprotection process.

Caption: Workflow for the deprotection of this compound.

Data Presentation

The following table summarizes various reported conditions for the N-debenzylation of protected amines, which can be adapted for this compound.

| Parameter | Catalytic Hydrogenation (H₂ gas) | Catalytic Transfer Hydrogenation |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) or Pearlman's Catalyst (Pd(OH)₂/C) | 10% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 5-10 mol% | 10 mol% |

| Hydrogen Source | Hydrogen gas (balloon or pressure vessel) | Ammonium formate or Formic acid |

| Solvent | Methanol, Ethanol | Methanol |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 1-24 hours | 10 minutes - 2 hours |

| Typical Yield | >90% | 85-95% |

| Notes | Requires handling of hydrogen gas. | Avoids the use of H₂ gas. Reaction is often faster. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the deprotection of this compound using palladium on carbon as a catalyst and hydrogen gas.

Materials:

-

N-Benzyl-L-isoleucine methyl ester hydrochloride (this compound)

-

10% Palladium on Carbon (Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas

-

Celite®

-

Standard laboratory glassware

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

Procedure:

-

To a solution of N-Benzyl-L-isoleucine methyl ester hydrochloride (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).

-